

# Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Faznolutamide |           |
| Cat. No.:            | B12393014     | Get Quote |

#### For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the clinical trial dosages of fezolinetant, a non-hormonal selective neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.

# Introduction

Fezolinetant offers a novel, non-hormonal therapeutic approach to managing VMS, commonly known as hot flashes and night sweats.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, fezolinetant modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][2] This mechanism of action helps to restore the balance in the brain's temperature control center, thereby reducing the frequency and intensity of VMS.[2][3]

# **Quantitative Data Summary**

The following tables summarize the dosages of fezolinetant used in key clinical trials and the approved dosage for clinical use.

Table 1: Fezolinetant Dosages in Phase 2 and Phase 3 Clinical Trials



| Clinical Trial       | Phase      | Dosages<br>Investigated       | Frequency   |
|----------------------|------------|-------------------------------|-------------|
| Phase 2a             | 2a         | 90 mg                         | Twice Daily |
| VESTA (Phase 2b)     | 2b         | 15 mg, 30 mg, 60 mg,<br>90 mg | Twice Daily |
| 30 mg, 60 mg, 120 mg | Once Daily |                               |             |
| SKYLIGHT 1           | 3          | 30 mg, 45 mg                  | Once Daily  |
| SKYLIGHT 2           | 3          | 30 mg, 45 mg                  | Once Daily  |
| SKYLIGHT 4           | 3          | 30 mg, 45 mg                  | Once Daily  |

Data sourced from multiple clinical trial reports.[4][5][6][7][8]

Table 2: Approved Dosage and Administration

| Parameter        | Recommendation                                                                                                             |
|------------------|----------------------------------------------------------------------------------------------------------------------------|
| Recommended Dose | 45 mg                                                                                                                      |
| Frequency        | Orally once daily                                                                                                          |
| Administration   | With or without food, swallowed whole with liquid. Do not cut, crush, or chew.[9][10][11]                                  |
| Missed Dose      | If a dose is missed, it should be taken as soon as possible, unless the next scheduled dose is within 12 hours.[9][12][13] |

This information is based on current prescribing guidelines.[9][10][11][12][13]

# **Experimental Protocols**

The following protocols are based on the methodologies employed in the pivotal Phase 3 clinical trials (SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4).



# **Protocol 1: Patient Screening and Enrollment**

Objective: To select a suitable population of postmenopausal women experiencing moderate to severe VMS.

#### **Inclusion Criteria:**

- Age: 40 to 65 years.[6][7][14]
- Menopausal Status: Confirmed postmenopausal status.[15]
- VMS Frequency: A minimum average of seven or more moderate to severe hot flashes per day.[6][7][14]
- Informed Consent: Willingness to provide written informed consent.[14]

#### **Exclusion Criteria:**

- Use of hormone therapy or other medications that could affect VMS.
- History of conditions that would contraindicate the use of the study drug.
- Known cirrhosis, severe renal impairment, or end-stage renal disease.
- Concomitant use of CYP1A2 inhibitors.[10]

#### Procedure:

- Obtain written informed consent from all potential participants.[14]
- Conduct a comprehensive medical history and physical examination.
- Administer a daily VMS diary for a screening period to confirm the frequency and severity of hot flashes.[14]
- Collect baseline blood samples for laboratory assessments, including liver function tests (ALT, AST, alkaline phosphatase, and bilirubin).[9][10]



 Review all screening data to confirm eligibility based on the predefined inclusion and exclusion criteria.

# **Protocol 2: Treatment Administration and Monitoring**

Objective: To administer fezolinetant or placebo in a double-blind manner and monitor for safety and efficacy.

#### Materials:

- Fezolinetant tablets (30 mg and 45 mg).[6][7]
- Matching placebo tablets.[6][7]
- Patient diaries for recording VMS frequency and severity.
- Standard equipment for clinical monitoring (blood pressure cuff, thermometer, etc.).

#### Procedure:

- Randomization: Participants are randomized in a 1:1:1 ratio to receive once-daily oral doses
  of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for a 12-week double-blind period.[4][6]
   [7]
- Drug Administration: Instruct participants to take one tablet orally at approximately the same time each day, with or without food.[9][11][12] The tablet should be swallowed whole with liquid and not be cut, crushed, or chewed.[9][10][11]
- Efficacy Assessment: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[4][14]

  Participants should record the frequency and severity of their VMS daily in a diary.
- Safety Monitoring:
  - Monitor for treatment-emergent adverse events (TEAEs) at each study visit.[16]
  - Perform hepatic laboratory tests at baseline, and then monthly for the first three months,
     followed by assessments at 6 and 9 months after initiation of therapy.[10]



### **Protocol 3: Extension Phase**

Objective: To evaluate the long-term safety and efficacy of fezolinetant.

#### Procedure:

- Participants who complete the initial 12-week double-blind phase are eligible to enter a 40week or 52-week active-treatment extension period.[4][14]
- Participants who were initially on fezolinetant continue with their assigned dose.[4][14]
- Participants who were on placebo are re-randomized to receive either fezolinetant 30 mg or
   45 mg once daily.[4][14]
- Continue to monitor for safety and efficacy as described in Protocol 2 throughout the extension phase.

# Visualizations Signaling Pathway of Fezolinetant



Click to download full resolution via product page

Caption: Fezolinetant's mechanism of action in the hypothalamus.

# **Experimental Workflow for Fezolinetant Clinical Trials**





Click to download full resolution via product page

Caption: Workflow of the SKYLIGHT Phase 3 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 3. Astellas Initiates Phase 3 Clinical Study of Fezolinetant for VMS in Women with Breast Cancer Receiving Adjuvant Endocrine Therapy [prnewswire.com]
- 4. Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sociedadperuanaclimaterio.com [sociedadperuanaclimaterio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medcentral.com [medcentral.com]
- 10. Dosing for VEOZAH™ (fezolinetant) 45 mg tablets | For HCPs [veozahhcp.com]
- 11. Fezolinetant (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. consensus.app [consensus.app]
- To cite this document: BenchChem. [Fezolinetant for Vasomotor Symptoms: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393014#fezolinetant-dosage-for-clinical-trials-in-vms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com